

Comparative Efficacy of Fluxapyroxad and Boscalid Against Sclerotinia sclerotiorum

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Compound of Interest		
Compound Name:	Fluxapyroxad	
Cat. No.:	B1673505	Get Quote

A comprehensive analysis of available research indicates that both **fluxapyroxad** and boscalid, belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, demonstrate efficacy against Sclerotinia sclerotiorum, the causal agent of white mold. However, their performance, as measured by in vitro studies, shows notable differences. **Fluxapyroxad** generally exhibits a stronger inhibitory effect at lower concentrations compared to boscalid.

Executive Summary of Efficacy Data

Fluxapyroxad has been shown to be highly effective in inhibiting the mycelial growth of S. sclerotiorum, with mean effective concentration for 50% inhibition (EC50) values ranging from 0.021 to 0.095 μ g/mL.[1][2][3] In contrast, studies on boscalid have reported mean EC50 values of approximately 0.0383 to 0.0395 μ g/mL and 1.23 μ g a.s. mL⁻¹ in different sets of isolates.[4] It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific isolates of S. sclerotiorum tested.

Both fungicides act by inhibiting the succinate dehydrogenase enzyme (complex II) in the mitochondrial respiratory chain, thereby disrupting the pathogen's energy supply.[5][6] This single-site mode of action classifies them as having a medium to high risk for the development of fungicide resistance.[1][5][6] Research has indicated that resistance to boscalid in S. sclerotiorum can arise from mutations in the SdhB subunit of the target protein.[2] Interestingly, one study found no cross-resistance between **fluxapyroxad** and a range of other fungicides, including boscalid, suggesting its potential as an alternative for managing resistant populations. [1][3]



Quantitative Efficacy Data

The following tables summarize the key quantitative data on the efficacy of **fluxapyroxad** and boscalid against Sclerotinia sclerotiorum from various in vitro studies.

Table 1: In Vitro Efficacy of Fluxapyroxad against Sclerotinia sclerotiorum

Isolate Group	Range of EC50 Values (μg/mL)	Mean EC50 Value (μg/mL)	Reference
Sensitive Isolates	0.021 - 0.095	Not specified	[1][2][3]
Highly Resistant Mutants	12.37 - 31.36	Not specified	[1][2][3]

Table 2: In Vitro Efficacy of Boscalid against Sclerotinia sclerotiorum

Isolate Group	Range of EC50 Values (μg/mL)	Mean EC50 Value (μg/mL)	Reference
Field Isolates (2008)	Not specified	0.0383	[4]
Field Isolates (2014)	Not specified	0.0395	[4]
Not specified	Not specified	1.23	[4]

Experimental Protocols

The data presented above were primarily generated using in vitro mycelial growth inhibition assays. A detailed methodology for a representative experiment is provided below.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This protocol is a synthesized representation of methodologies described in the cited literature. [7][8][9]

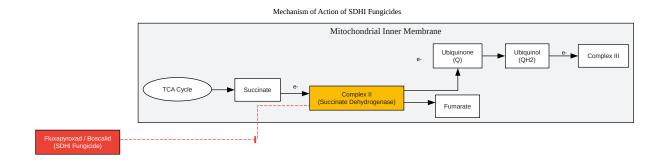
1. Isolate Preparation:



- Sclerotinia sclerotiorum isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for a specified period (e.g., 8 days) at a controlled temperature (e.g., 21±1°C) to ensure active mycelial growth.[7]
- 2. Fungicide Stock Solution and Media Preparation:
- Stock solutions of the fungicides (**fluxapyroxad** and boscalid) are prepared by dissolving a weighed amount of the active ingredient in a solvent like dimethyl sulfoxide (DMSO).[9]
- Serial dilutions are made from the stock solution to achieve the desired test concentrations.
 [9]
- The fungicide solutions are then incorporated into molten PDA at a specific temperature (e.g., 42 to 50°C) to create fungicide-amended media. The final concentration of the solvent (e.g., DMSO) in the media is kept minimal (e.g., not exceeding 0.1%) to avoid any inhibitory effects.[9]
- 3. Inoculation and Incubation:
- Mycelial plugs (e.g., 5 mm in diameter) are taken from the margin of an actively growing S.
 sclerotiorum culture.[1][9]
- These plugs are placed, mycelial side down, onto the center of the Petri dishes containing the fungicide-amended PDA and a control medium (PDA with solvent but no fungicide).[9]
- The plates are incubated at a controlled temperature (e.g., 20±1°C) in the dark.[8]
- 4. Data Collection and Analysis:
- The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.[7]
- The percentage of mycelial growth inhibition is calculated relative to the control.
- The EC50 value, which is the concentration of the fungicide that inhibits 50% of the mycelial growth, is determined by regression analysis of the dose-response data.[9]



Visual Representations Signaling Pathway: Mechanism of Action of SDHI Fungicides

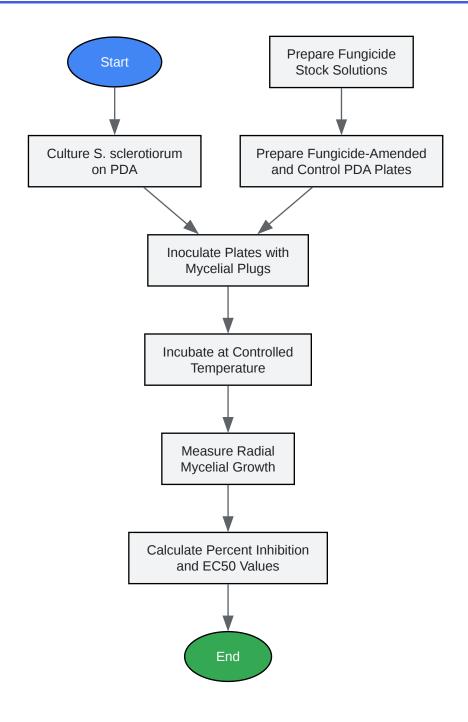


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Caption: Inhibition of Complex II by SDHI fungicides.

Experimental Workflow: In Vitro Fungicide Sensitivity Assay





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Caption: Workflow for determining fungicide EC50 values.

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